molecular formula C23H22N4O5 B2415135 ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 378776-89-7

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2415135
CAS No.: 378776-89-7
M. Wt: 434.452
InChI Key: RDQFZOGLDJUFAQ-UHFFFAOYSA-N
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Description

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,2-b]quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,2-b]quinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a dicarbonyl compound.

    Introduction of the ethyl ester group: This step involves esterification of the carboxylic acid group using ethanol and an acid catalyst.

    Attachment of the 4-methoxybenzoyl group: This step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.

Chemical Reactions Analysis

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups can be replaced by other functional groups using suitable reagents.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the development of new materials with specific properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrolo[3,2-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities, but may differ in their substituents and overall properties.

    Indole derivatives: Indole-based compounds also possess a heterocyclic ring structure and are known for their diverse biological activities.

    Quinoxaline derivatives: These compounds feature a quinoxaline core and are studied for their antimicrobial, antiviral, and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted biological applications.

Properties

IUPAC Name

ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-3-31-23(29)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)24)12-13-32-22(28)14-8-10-15(30-2)11-9-14/h4-11H,3,12-13,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFZOGLDJUFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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